3-(4-Bromophenyl)-3'-methylpropiophenone
Description
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(3-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO/c1-12-3-2-4-14(11-12)16(18)10-7-13-5-8-15(17)9-6-13/h2-6,8-9,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAWQJJZSKXOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001227334 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-97-9 | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(4-bromophenyl)-1-(3-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001227334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-3’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-bromobenzoyl chloride with 3-methylacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is usually conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Bromophenyl)-3’-methylpropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-3’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-(4-bromophenyl)-3’-methylbenzoic acid.
Reduction: Formation of 3-(4-bromophenyl)-3’-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Psychoactive Compounds
One of the most notable applications of 3-(4-Bromophenyl)-3'-methylpropiophenone is its use in the synthesis of mephedrone (4-methylmethcathinone), a synthetic cathinone that has been associated with recreational drug use. The synthesis pathway typically involves bromination followed by a reaction with methylamine, leading to the formation of mephedrone. This compound has been identified as a significant player in the market for new psychoactive substances (NPS), often marketed under various names and forms, contributing to its prevalence in illicit drug markets .
Pharmaceutical Intermediate
In addition to its role in synthesizing recreational drugs, this compound is also utilized as an intermediate in the production of various pharmaceuticals. It serves as a building block for compounds that exhibit muscle relaxant properties, similar to tolperisone, which is used in treating muscle spasms . The compound's structure allows for modifications that can lead to derivatives with enhanced therapeutic effects.
Analytical Chemistry Applications
The analytical detection of synthetic cathinones, including those derived from this compound, has become an important area of research. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are employed to identify and quantify these substances in biological samples. Studies have shown that metabolites from mephedrone can be detected in urine, highlighting the relevance of this compound in toxicology and forensic science .
Research on Synthetic Cathinones
Research has focused on understanding the pharmacological effects and clinical challenges posed by synthetic cathinones derived from this compound. Reports indicate that these substances can lead to severe health issues, including hyperthermia and acute renal failure, necessitating further investigation into their safety profiles and potential therapeutic uses .
Case Study: Mephedrone Toxicity
A retrospective study analyzed cases of individuals presenting with symptoms after using mephedrone, revealing significant health risks associated with its consumption. Symptoms included agitation, hallucinations, and elevated serum creatinine levels, suggesting acute renal injury linked to synthetic cathinone use .
Research Findings: Detection Methods
Recent advancements in detection methods for synthetic cathinones have improved the ability to identify these substances in clinical settings. For instance, stable isotopic fractionation has been proposed as a method to trace the origins of these compounds back to their precursors like this compound .
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-3’-methylpropiophenone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to various biochemical effects. The bromine atom and the ketone group play crucial roles in its reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 3-(4-Bromophenyl)-3'-methylpropiophenone
- CAS No.: 898760-97-9
- Molecular Formula : C₁₆H₁₅BrO
- Structure: A propiophenone derivative featuring a bromine atom at the para position of one phenyl ring and a methyl group at the meta position of the adjacent phenyl ring (Figure 1).
Applications :
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals (e.g., anti-inflammatory agents) and agrochemicals. Its reactivity stems from the electron-withdrawing bromine atom, which enhances stability and facilitates coupling reactions .
Comparison with Structurally Similar Compounds
Structural Analogs: Positional Isomers
4'-Bromo-3-(3-methylphenyl)propiophenone (CAS 898790-61-9):
- Molecular Formula : C₁₆H₁₅BrO (identical to the target compound).
- Key Difference: The methyl group is positioned on the non-brominated phenyl ring.
- Implications : Although structurally similar, the altered substituent position may affect electronic distribution, solubility, and reactivity in downstream synthesis .
Derivatives with Heterocyclic Moieties
1,3,4-Oxadiazole Derivatives :
- Examples :
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole
- Activity : Exhibited 59.5% and 61.9% anti-inflammatory activity, respectively, comparable to indomethacin (64.3%) at 20 mg/kg. The oxadiazole ring enhances bioactivity by improving target binding .
1,2,3-Triazole Chalcone Derivatives :
Compounds with Different Core Structures
Coumarin Derivatives (Brodifacoum and Difethialone) :
- Structure: Incorporate a 4-bromophenyl group within a tetrahydronaphthalenyl-chromenone scaffold.
- The coumarin core enables π-π stacking with biological targets .
Benzophenone Derivatives:
- Example: (3-Bromophenyl)(4-methoxyphenyl)methanone.
- Key Feature : Methoxy group enhances solubility, while bromine at the meta position alters electronic properties compared to the para-substituted target compound .
Cyclopentanone Derivatives:
- Example: (3S)-3-(4-Bromophenyl)cyclopentanone.
- Application : Used in asymmetric synthesis. The cyclic ketone structure reduces conformational flexibility, impacting stereochemical outcomes .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Anti-Inflammatory Activity Comparison
| Compound | % Inhibition (20 mg/kg) | Reference |
|---|---|---|
| Indomethacin (reference) | 64.3% | |
| Oxadiazole derivative (4-Cl-Ph) | 59.5% | |
| Oxadiazole derivative (3,4-OMe-Ph) | 61.9% | |
| Brodifacoum | Not quantified |
Key Findings and Implications
Role of Bromine : The para-bromophenyl group enhances electrophilicity, making the compound a robust intermediate for cross-coupling reactions .
Heterocyclic Additions : Incorporation of oxadiazole or triazole rings significantly improves bioactivity, enabling pharmaceutical applications .
Structural Flexibility: Minor changes in substituent positions (e.g., methyl group) or core structure (e.g., cyclopentanone vs. propiophenone) dramatically alter chemical behavior and applications .
Biological Activity
3-(4-Bromophenyl)-3'-methylpropiophenone, also known by its CAS number 898760-97-9, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a brominated phenyl group and a propiophenone moiety. Its molecular formula is , and it has a molecular weight of approximately 303.2 g/mol. The presence of the bromine atom enhances its reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Research indicates that compounds with brominated aromatic rings often exhibit antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or interfere with cellular processes .
- Antioxidant Properties : Some studies suggest that halogenated compounds can act as antioxidants, scavenging free radicals and reducing oxidative stress .
Biological Activity Data
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antioxidant | Scavenging free radicals | |
| Enzyme Inhibition | Specific enzyme targets identified |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various brominated compounds, including derivatives of this compound. Results demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent . -
Cytotoxicity Assessment :
In vitro studies assessed the cytotoxic effects of this compound on human cell lines. It was found that at higher concentrations (above 50 µM), cytotoxic effects were observed, indicating a dose-dependent relationship . -
Mechanistic Insights :
Further investigations into the molecular mechanisms revealed that the compound interacts with specific cellular pathways, potentially influencing gene expression related to stress responses and apoptosis .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Synergistic Effects : When combined with other antimicrobial agents, this compound exhibited synergistic effects, enhancing overall antimicrobial activity against resistant strains.
- Potential in Drug Development : Its unique structure makes it a candidate for further exploration in drug design, particularly in developing new antimicrobial agents or anticancer drugs .
- Environmental Stability : Studies indicate that the stability and efficacy of this compound can be influenced by environmental factors such as pH and temperature, which are critical for practical applications in pharmaceuticals and agrochemicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
